molecular formula C10H15ClN2 B1457796 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine CAS No. 1384428-62-9

2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine

Cat. No. B1457796
M. Wt: 198.69 g/mol
InChI Key: YXVNOWLEZAZLBU-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine is a chemical compound with the molecular formula C10H15ClN2 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine involves various methods. One method involves the reaction of 2,4-Dichloro-5-methylpyrimidine with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . Another method involves the reaction of 2,4-Dichloro-6-methylpyrimidine with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . A microwave-assisted synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives has also been reported .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine can be represented by the InChI string: InChI=1S/C10H15ClN2/c1-6(2)5-9-7(3)12-10(11)13-8(9)4/h6H,5H2,1-4H3 . The Canonical SMILES representation is CC1=C(C(=NC(=N1)Cl)C)CC(C)C .


Chemical Reactions Analysis

2-Chloro-4,6-dimethylpyrimidine undergoes various chemical reactions. For instance, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . It can also undergo double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine is 198.69 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has a complexity of 149 .

Scientific Research Applications

Design and Structural Analysis

Researchers have explored the design of isostructural co-crystals involving aminopyrimidines and various carboxylic acids, demonstrating the impact of chloro/methyl interchange on supramolecular architectures. This research underlines the significance of pyrimidine derivatives in forming stable supermolecular structures, which are critical in the development of crystalline materials with tailored properties (Ebenezer, Muthiah, & Butcher, 2011).

Molecular Recognition and Drug Design

The study of cation tautomerism and molecular recognition processes involving hydrogen bonding in aminopyrimidine derivatives highlights their importance in pharmaceuticals. The detailed analysis of crystallization forms and tautomeric cations of these derivatives provides insights into molecular interactions that are fundamental for targeted drug action (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Synthetic Chemistry and Applications

The synthesis of self-complementary betainic guanine model compounds from pyrimidine derivatives showcases the compound's versatility in modeling biologically significant molecules. This work emphasizes the role of pyrimidine derivatives in understanding and mimicking the structural features of nucleic acid components (SchmidtAndreas & KindermannMarkus Karl, 2001).

New Synthetic Routes and Derivatives

Research into new routes to pyrimido[4,5-e][1,3,4] thiadiazine derivatives from pyrimidine derivatives illustrates the compound's utility in generating novel chemical entities. These studies are pivotal for the development of new materials and pharmaceutical agents, showcasing the broad applicability of pyrimidine chemistry (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Self-Assembly and Supramolecular Chemistry

Investigations into the self-assembly of 2-aminopyrimidines in nonpolar solvents provide essential data on the molecular interactions and assembly mechanisms of these compounds. Understanding these self-assembly processes is crucial for developing advanced materials with specific functionalities (Rospenk & Koll, 2007).

Safety And Hazards

While specific safety and hazard information for 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine is not available in the search results, it is generally advisable to avoid breathing dust/fume/gas/mist/vapours/spray of chemical compounds and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-6(2)5-9-7(3)12-10(11)13-8(9)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVNOWLEZAZLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine

CAS RN

1384428-62-9
Record name 2-chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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